molecular formula C4H5NO2S B087834 3-Methylthiazolidine-2,4-dione CAS No. 16312-21-3

3-Methylthiazolidine-2,4-dione

Cat. No. B087834
CAS RN: 16312-21-3
M. Wt: 131.16 g/mol
InChI Key: HMLWNNMYODLLJO-UHFFFAOYSA-N
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Description

3-Methylthiazolidine-2,4-dione is a chemical compound with the molecular formula C4H5NO2S .


Synthesis Analysis

A series of thiazolidine-2,4-dione derivatives were synthesized via a four-step reaction procedure . Another study reported the synthesis of thiazolidine-2,4-dione derivatives containing the 1,3,4-oxadiazole moiety .


Molecular Structure Analysis

Thiazolidinone is a biologically important five-membered heterocyclic ring . The structure of the thiazolidine-2,4-dione scaffold consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

Thiazolidinone derivatives have been reported to exhibit various types of biological activities . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .


Physical And Chemical Properties Analysis

3-Methylthiazolidine-2,4-dione has a molecular weight of 131.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Antimicrobial Agent

3-Methylthiazolidine-2,4-dione derivatives have been studied for their potential as antimicrobial agents. The thiazolidine scaffold is known to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis . This inhibition can lead to the development of new antibiotics, particularly against resistant strains.

Antioxidant Properties

Research has indicated that 3-Methylthiazolidine-2,4-dione can exhibit antioxidant properties by scavenging reactive oxygen species (ROS) . This activity is crucial in preventing oxidative stress, which can lead to cellular damage and is associated with various diseases, including cancer and neurodegenerative disorders.

Hypoglycemic Activity

One of the most significant applications of 3-Methylthiazolidine-2,4-dione is its role in managing diabetes. It exhibits hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . This mechanism is vital for developing new antidiabetic drugs.

Anti-inflammatory Uses

The compound has also been explored for its anti-inflammatory potential. By modulating inflammatory pathways, it can be used to treat conditions like arthritis and other chronic inflammatory diseases .

Antitumor Activity

Thiazolidine derivatives, including 3-Methylthiazolidine-2,4-dione, have shown promise in antitumor research. They can interfere with various cellular pathways that are crucial for cancer cell proliferation and survival .

Lipoxygenase Inhibition

In the context of inflammation and cancer, lipoxygenase enzymes play a significant role. 3-Methylthiazolidine-2,4-dione derivatives have been found to inhibit lipoxygenase, which can be beneficial in treating inflammatory conditions and cancer .

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This application is particularly relevant in the cosmetic industry for the development of skin-lightening products .

Green Chemistry Applications

The synthesis of 3-Methylthiazolidine-2,4-dione derivatives using green chemistry principles has been explored. This approach aims to reduce the environmental impact of chemical synthesis and is crucial for sustainable pharmaceutical development .

Mechanism of Action

Target of Action

3-Methylthiazolidine-2,4-dione (MTZD) is a derivative of thiazolidin-2,4-dione (TZD), which is known to play a central role in the biological functioning of several essential molecules

Mode of Action

It is known that the tzd scaffold, to which mtzd belongs, exhibits a wide range of biological activities . The specific interactions of MTZD with its targets and the resulting changes are subjects of ongoing research.

Result of Action

MTZD has been shown to be an effective ligand for tumor cells . This suggests that the compound may have potential anti-cancer properties.

Safety and Hazards

3-Methylthiazolidine-2,4-dione may cause serious eye damage and may be harmful if inhaled . It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

Future Directions

Thiazolidinone derivatives have been reported to have almost all types of biological activities . Future research may focus on further optimizing these thiazolidinone derivatives as more effective drug agents .

properties

IUPAC Name

3-methyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c1-5-3(6)2-8-4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWNNMYODLLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361613
Record name 3-Methyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthiazolidine-2,4-dione

CAS RN

16312-21-3
Record name 3-Methyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-methylthiazolidine-2,4-dione synthesized according to the research?

A1: The research paper [] describes the synthesis of 5-benzylidene-3-methylthiazolidine-2,4-dione (6a) through the reaction of ethyl thiocyanoacetate (1) with benzaldehyde in the presence of N-methylthiourea. This reaction likely proceeds through a condensation and cyclization mechanism, although the paper does not delve into the specific mechanistic details.

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